molecular formula C16H11N3O3S B3143889 (5E)-2-mercapto-5-(2-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 53865-29-5

(5E)-2-mercapto-5-(2-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B3143889
CAS RN: 53865-29-5
M. Wt: 325.3 g/mol
InChI Key: RMQHWICCDUVBFF-UHFFFAOYSA-N
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Description

“(5E)-2-mercapto-5-(2-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one” is a chemical compound with the molecular formula C16H11N3O3S and a molecular weight of 325.34 . It is used for proteomics research .

Scientific Research Applications

  • Antimicrobial Activity : Research conducted by Desai et al. (2021) focused on the synthesis of novel imidazolone derivatives, including those with a 2-nitrobenzylidene substituent. These compounds were evaluated for their antimicrobial properties against bacterial and fungal strains such as Candida albicans and Aspergillus clavatus. The research highlights the potential of these derivatives in developing new antimicrobial agents (Desai, Wadekar, Mehta, & Pandit, 2021).

  • Synthesis for Antihypertensive Drugs : Saemian et al. (2012) developed a convenient method for synthesizing radiolabeled imidazole derivatives, including the key synthetic intermediate (2-mercapto-1-(4-nitrobenzyl)-1H-imidazol-5-yl)methanol-[2-14C]. This intermediate was used to create nonpeptide angiotensin II receptor antagonists, suggesting its significance in the synthesis of antihypertensive drugs (Saemian, Shirvani, Oliyaee, & Javaheri, 2012).

  • Crystal Structure Analysis : The work of Gomes et al. (2019) provides insights into the crystal structure of a 1:1 epimeric mixture of related imidazolidin-4-one compounds, which were derived from initial reactions involving a 4-nitrobenzylidine derivative. This research contributes to the structural understanding of these complex molecules, which is crucial for their potential applications (Gomes, Low, Wardell, de Souza, & Da Costa, 2019).

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes likeCOX-2 , 5-LOX , and H+/K+ ATPase . These enzymes play crucial roles in inflammation and gastric acid secretion, suggesting that this compound may have potential anti-inflammatory and gastroprotective effects.

Mode of Action

For instance, by inhibiting COX-2 and 5-LOX, it could potentially reduce the production of pro-inflammatory mediators .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway , given the potential targets mentioned above. This pathway is involved in the production of various inflammatory mediators. By inhibiting key enzymes in this pathway, the compound could potentially reduce inflammation .

Pharmacokinetics

Similar compounds have been shown to have good drug-like properties, suggesting that this compound may also have favorable adme properties .

properties

IUPAC Name

5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15-13(10-11-6-4-5-9-14(11)19(21)22)17-16(23)18(15)12-7-2-1-3-8-12/h1-10H,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQHWICCDUVBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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